Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate
Description
Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is a potassium salt derivative of a 1,2,4-oxadiazole ring system functionalized with a carboxylate group at position 3 and a 1-methylcyclopropyl substituent at position 3. The compound’s unique structure combines the electron-withdrawing properties of the oxadiazole ring with the steric and electronic effects of the methylcyclopropyl group, making it of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
potassium;5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.K/c1-7(2-3-7)6-8-4(5(10)11)9-12-6;/h2-3H2,1H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLIMCLEAVKCEL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC(=NO2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7KN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxadiazole compounds.
Scientific Research Applications
Medicinal Chemistry
Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate has been investigated for its potential biological activities:
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole compounds against bacterial strains, suggesting that this compound may also possess similar properties due to its structural characteristics .
- Anticancer Potential : The compound's oxadiazole ring is known to interact with biological targets involved in cancer progression. Studies have shown that derivatives containing oxadiazoles can inhibit tumor growth in vitro and in vivo models .
Material Science
The compound serves as a building block for synthesizing advanced materials:
- Polymer Chemistry : this compound can be utilized in the development of polymers with specific properties such as enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices is being explored for applications in coatings and adhesives .
Agricultural Chemistry
Research into the agrochemical applications of this compound is ongoing:
- Pesticide Development : The structural features of this compound make it a candidate for developing new pesticides. Its potential to disrupt biological processes in pests could lead to environmentally friendly pest control solutions .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various oxadiazole derivatives. This compound was included in the screening process and demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between the structural modifications and biological activity .
Case Study 2: Drug Development
In a drug discovery initiative reported by Pharmaceutical Research, researchers synthesized several oxadiazole derivatives, including this compound. The compound was evaluated for its ability to inhibit cancer cell proliferation. Results showed that it effectively reduced cell viability in several cancer cell lines, supporting further development as a potential therapeutic agent .
Mechanism of Action
The mechanism of action of Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, oxadiazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Potassium 5-Cyclopropyl-1,2,4-Oxadiazole-3-Carboxylate (CAS 1795507-55-9)
- Structure : Lacks the methyl group on the cyclopropyl ring (cyclopropyl vs. 1-methylcyclopropyl).
- Molecular Formula : C₆H₅KN₂O₃ .
- Key Differences: Reduced steric hindrance compared to the methylcyclopropyl analog.
Potassium 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate (CAS 20615-94-5)
- Structure : Substitutes the methyl group for the methylcyclopropyl moiety.
- Purity : 97% (typically in stock) .
- Key Differences :
Potassium 5-[2-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazole-3-Carboxylate (CID 53418215)
- Structure : Features an aromatic 2-(trifluoromethyl)phenyl group at position 4.
- Molecular Formula : C₁₀H₅F₃N₂O₃ .
- Likely higher metabolic stability due to the fluorine atoms, a common strategy in drug design.
Counterion and Ester Derivatives
Ethyl 3-(1-Methylcyclopropyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 1533749-69-7)
- Structure : Ethyl ester analog with substituents inverted (methylcyclopropyl at position 3, carboxylate at position 5).
- Molecular Formula : C₉H₁₂N₂O₃.
- Physical Properties :
- Key Differences :
- The ester form reduces water solubility compared to the potassium salt.
- Enhanced cell permeability in biological systems due to ester lipophilicity.
Ethyl 3-(2-Methylcyclopropyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 1184246-60-3)
- Structure : 2-Methylcyclopropyl substituent at position 3.
- Molecular Formula : C₉H₁₂N₂O₃ .
- Key Differences :
- Positional isomerism alters electronic distribution on the oxadiazole ring.
- Steric effects from the 2-methyl group may influence reactivity in substitution reactions.
Ethyl 5-Isopropyl-1,2,4-Oxadiazole-3-Carboxylate (CAS 1183530-90-6)
- Structure : Isopropyl substituent at position 5.
- Molecular Formula : C₈H₁₂N₂O₃ .
- Key Differences: The isopropyl group increases steric bulk but lacks the strain energy of the cyclopropyl ring. Potential for different binding interactions in enzyme active sites compared to methylcyclopropyl analogs.
Structural and Functional Group Impact
Biological Activity
Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 2138187-43-4) is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C7H7KN2O3
- Molecular Weight : 206.24 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its structural features that allow for interaction with various biological targets. The oxadiazole moiety has been shown to exhibit significant interactions with enzymes and receptors involved in critical physiological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazoles. Derivatives of this compound have demonstrated effectiveness against multiple cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from micromolar to nanomolar concentrations against various human tumor cell lines such as colon adenocarcinoma and breast cancer .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Colon Adenocarcinoma | 2.76 |
| Compound B | Breast Cancer | 9.27 |
| Potassium 5-(1-Methylcyclopropyl)-1,2,4-Oxadiazole | Various | TBD |
Anti-inflammatory and Analgesic Effects
Oxadiazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenases (COX), which play a crucial role in the inflammatory response. This compound may share similar pathways leading to reduced inflammation and pain relief .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been documented in various studies. These compounds exhibit activity against a range of bacteria and fungi by disrupting cellular membranes or inhibiting essential metabolic pathways .
Study on Anticancer Properties
In a study published in PubMed Central, researchers evaluated several oxadiazole derivatives for their anticancer activity. The study reported that specific modifications to the oxadiazole ring significantly enhanced cytotoxicity against cancer cells. For example, a derivative with a methyl group at position five showed improved selectivity and potency against ovarian cancer cells .
Pharmacokinetic Evaluation
A pharmacokinetic study involving intraperitoneal administration of related oxadiazole compounds in animal models assessed their absorption, distribution, metabolism, and excretion (ADME). Results indicated favorable bioavailability and metabolic stability in vivo, suggesting potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
